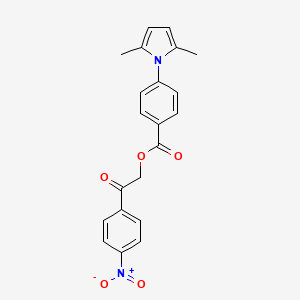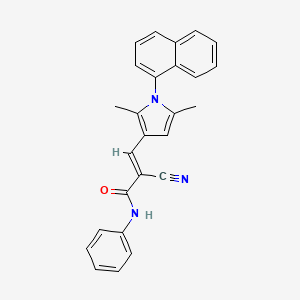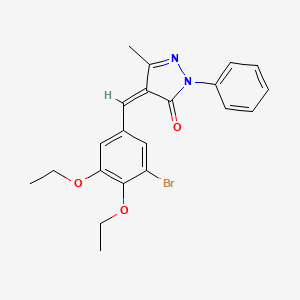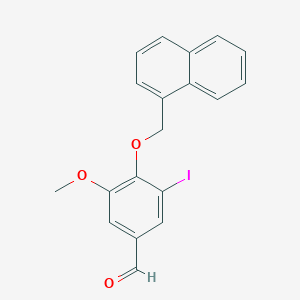![molecular formula C19H11BrN2O4S B3512708 3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one](/img/structure/B3512708.png)
3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Descripción general
Descripción
3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a 2H-chromen-2-one core structure, which is further functionalized with a 5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl group and a sulfanylacetyl moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-(2-bromophenyl)-1,3,4-oxadiazole: This intermediate can be prepared by the cyclization of 2-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the sulfanylacetyl intermediate: The 5-(2-bromophenyl)-1,3,4-oxadiazole is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding sulfanylacetyl intermediate.
Coupling with 2H-chromen-2-one: Finally, the sulfanylacetyl intermediate is coupled with 2H-chromen-2-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
- 3-({[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
- 3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Uniqueness
The uniqueness of 3-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom in the 2-bromophenyl group can influence the compound’s electronic properties and reactivity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-[2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O4S/c20-14-7-3-2-6-12(14)17-21-22-19(26-17)27-10-15(23)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQWMCTXMDZYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B3512634.png)

![4-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3512650.png)


![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B3512673.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3512675.png)
![ETHYL 2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3512678.png)
![ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3512684.png)
![3,3-dimethyl-2-oxobutyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B3512694.png)
![(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3512702.png)
![methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3512714.png)
![3,4-dimethoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3512719.png)
